2-Fluoro-1-tosyl-indole
Description
Properties
Molecular Formula |
C15H12FNO2S |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
InChI Key |
DWLFMUVLLPIUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-tosyl-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole framework. One common method is the electrophilic fluorination of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another approach involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .
Industrial Production Methods: Industrial production of 2-Fluoro-1-tosyl-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Chemical Reactions of Indole Derivatives
Indole derivatives, including those with halogen or tosyl substituents, undergo various chemical reactions such as nucleophilic substitution, halophilic attack, and metal-catalyzed transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions in halogenated indoles are sensitive to the nature of the halogen and the base used. Chloroindoles are less reactive than bromo- or iodoindoles but offer better selectivity in certain reactions .
| Halogen | Reactivity | Selectivity |
|---|---|---|
| Chlorine | Lower | Higher |
| Bromine | Higher | Lower |
| Iodine | Higher | Lower |
Halophilic Attack
Bromo- and iodoindoles are prone to halophilic attack by nucleophiles, leading to the formation of carbanions that can be protonated to yield reduced indoles .
Metal-Catalyzed Reactions
Metal-catalyzed reactions, such as those involving copper, can facilitate transformations like N-alkylation or Rosenmund-von Braun reactions for introducing cyano groups .
Potential Nucleophilic Substitution
The tosyl group could be replaced by nucleophiles under appropriate conditions, potentially leading to various N-substituted indoles.
Potential Metal-Catalyzed Transformations
The presence of the fluorine atom might affect the outcome of metal-catalyzed reactions, potentially requiring adjusted conditions for optimal results.
Scientific Research Applications
Synthesis of 2-Fluoro-1-tosyl-indole
The synthesis of 2-fluoro-1-tosyl-indole often involves the introduction of a fluorine atom at the 2-position of the indole ring, which can enhance the compound's pharmacological properties. Various synthetic routes have been developed to facilitate this process, including:
- Electrophilic Aromatic Substitution: This method allows for the selective introduction of fluorine and tosyl groups onto the indole scaffold.
- Transition Metal Catalysis: Recent advancements have utilized transition metals to promote the formation of C-F bonds in indoles, leading to higher yields and selectivity in synthesizing fluorinated indole derivatives .
Biological Activities
The biological activities of 2-fluoro-1-tosyl-indole and its derivatives are noteworthy. Research indicates that compounds containing an indole nucleus exhibit various pharmacological effects, including:
- Anticancer Activity: Indole derivatives have shown pro-apoptotic potential in cancer cell lines. For instance, studies highlight that certain analogs demonstrate significant cytotoxicity against various cancer cell types, suggesting their use as anticancer agents .
- Antimicrobial Properties: Indole derivatives, including 2-fluoro-1-tosyl-indole, have been evaluated for their antimicrobial activity against a range of pathogens. The presence of the tosyl group enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects: The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Potential
A study by Verma et al. synthesized a series of indole-based compounds, including those with tosyl substitutions, and evaluated their anticancer properties. The results indicated that specific derivatives exhibited high cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Antimicrobial Activity
Research published in MDPI explored the antimicrobial efficacy of indole derivatives. The findings suggested that 2-fluoro-1-tosyl-indole showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Study 3: Anti-inflammatory Mechanisms
Another study examined the anti-inflammatory properties of indole derivatives, demonstrating that certain compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This positions 2-fluoro-1-tosyl-indole as a potential therapeutic agent for inflammatory conditions .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Fluoro-1-tosyl-indole is influenced by its structural features The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the tosyl group can facilitate interactions with biological targets The compound may exert its effects by binding to specific molecular targets and modulating various biochemical pathways
Comparison with Similar Compounds
Research Findings and Limitations
Data Gaps:
- No experimental data (e.g., NMR, HRMS) exists in the evidence for 2-Fluoro-1-tosyl-indole, preventing direct comparisons of purity, stability, or reactivity.
- The provided compounds (5e/5b) lack tosyl groups, making comparisons of sulfonate vs. triazole effects impossible.
Biological Activity
2-Fluoro-1-tosyl-indole is a synthetic compound with significant biological activity, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
2-Fluoro-1-tosyl-indole is derived from the indole framework, characterized by the presence of a fluorine atom at the 2-position and a tosyl (p-toluenesulfonyl) group. This structure enhances its reactivity and biological profile. The compound's molecular formula is C₁₃H₁₂FNO₂S, with a molecular weight of approximately 273.3 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including 2-Fluoro-1-tosyl-indole. Research indicates that compounds with an indole moiety can inhibit various viral infections, including hepatitis C virus (HCV) and SARS-CoV-2.
- HCV Inhibition : Indole derivatives have shown promising results against HCV. For instance, certain derivatives exhibited EC₅₀ values ranging from 0.017 μM to 12.4 μM, indicating strong antiviral activity with low cytotoxicity (CC₅₀ values exceeding 100 μM) . The presence of fluorine in the structure appears to enhance the efficacy against HCV.
- SARS-CoV-2 Activity : Indole compounds have also been explored for their ability to inhibit the main protease (M pro) of SARS-CoV-2. In particular, compounds similar to 2-Fluoro-1-tosyl-indole demonstrated effective inhibition of viral replication without significant cytotoxic effects, with EC₅₀ values reported as low as 4.2 μM .
Anticancer Properties
Indole derivatives are known for their anticancer properties due to their ability to induce apoptosis and inhibit tumor growth. Studies have shown that compounds like 2-Fluoro-1-tosyl-indole can affect various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell proliferation and survival. Indoles can influence the expression of oncogenes and tumor suppressor genes, leading to reduced cell viability in cancerous cells .
Antimicrobial Activity
The antimicrobial properties of 2-Fluoro-1-tosyl-indole have also been investigated. It has shown effectiveness against a range of bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Data Tables
| Biological Activity | Target Pathogen | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | HCV | 0.017 - 12.4 | >100 | >8 |
| Antiviral | SARS-CoV-2 | 4.2 | >100 | >23 |
| Anticancer | Various Cancer Cell Lines | Varies | Varies | Varies |
| Antimicrobial | Bacterial Strains | Varies | Varies | Varies |
Case Studies
- HCV Treatment Study : A study synthesized various indole derivatives, including those with fluorine substitutions, revealing that compounds with specific modifications showed significantly enhanced antiviral activity against HCV genotypes .
- SARS-CoV-2 Inhibition : Research demonstrated that certain indole-based compounds effectively inhibited M pro from SARS-CoV-2 without causing cytotoxicity in human lung cells, suggesting their potential as therapeutic agents during viral outbreaks .
- Anticancer Efficacy : In vitro studies on cancer cell lines treated with 2-Fluoro-1-tosyl-indole indicated a marked reduction in cell viability compared to untreated controls, supporting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Fluoro-1-tosyl-indole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of fluorinated indoles typically employs cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic fluorination. For 2-fluoro derivatives, regioselective fluorination at the indole C2 position can be achieved using fluorinating agents like Selectfluor under controlled pH and temperature. Tosyl protection at the N1 position is often performed early to prevent unwanted side reactions. Solvent polarity and catalyst choice (e.g., Pd-based catalysts) critically impact yield and selectivity .
Q. How can X-ray crystallography validate the molecular structure of 2-Fluoro-1-tosyl-indole, and what software is recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data due to their robustness in handling high-resolution datasets and twinned crystals. Key parameters include R-factor convergence (<0.05), mean σ(C–C) bond length deviations (<0.01 Å), and validation of hydrogen bonding interactions (e.g., N–H⋯π interactions in fluorinated indoles) .
Q. What pharmacological relevance does the 2-fluoro substitution confer to indole derivatives?
- Methodological Answer : Fluorination at the C2 position enhances metabolic stability and bioavailability by reducing oxidative degradation. It also modulates electronic effects, improving binding affinity to targets like kinases or GPCRs. Comparative studies using fluorinated vs. non-fluorinated analogs (e.g., IC50 assays) are essential to quantify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of 2-Fluoro-1-tosyl-indole derivatives?
- Methodological Answer : Discrepancies often arise from differences in metabolic pathways or off-target effects. To address this:
- Perform metabolite profiling (LC-MS) to identify degradation products.
- Use knockout animal models to isolate target-specific effects.
- Validate in vitro findings with orthogonal assays (e.g., SPR for binding kinetics).
Cross-referencing crystallographic data (e.g., ligand-target docking) with pharmacokinetic parameters (e.g., logP, t1/2) can clarify mechanistic inconsistencies .
Q. What strategies optimize the regioselective synthesis of 2-Fluoro-1-tosyl-indole when competing halogenation sites exist?
- Methodological Answer : To suppress competing halogenation:
- Use bulky directing groups (e.g., tosyl) to sterically block C3/C7 positions.
- Employ low-temperature electrophilic fluorination (-20°C) to favor kinetic control.
- Monitor reaction progress via in situ NMR or HPLC to adjust reagent stoichiometry dynamically .
Q. How do non-classical hydrogen bonding interactions in 2-Fluoro-1-tosyl-indole derivatives influence crystal packing and solubility?
- Methodological Answer : Fluorine’s high electronegativity induces weak C–H⋯F interactions, which stabilize crystal lattices but reduce aqueous solubility. Computational tools (e.g., Mercury CSD) can map these interactions using crystallographic data. Solubility enhancement strategies include co-crystallization with hydrophilic counterions or PEG-based excipients .
Q. What analytical techniques are critical for detecting trace impurities in 2-Fluoro-1-tosyl-indole batches, and how are detection limits validated?
- Methodological Answer : High-resolution LC-MS (Q-TOF) and 19F NMR are preferred for identifying fluorinated impurities. Validation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
